![molecular formula C14H17IN6OS B1442577 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acétohydrazide CAS No. 1306738-91-9](/img/structure/B1442577.png)

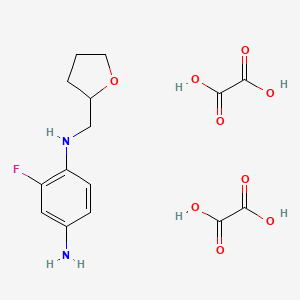

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acétohydrazide

Vue d'ensemble

Description

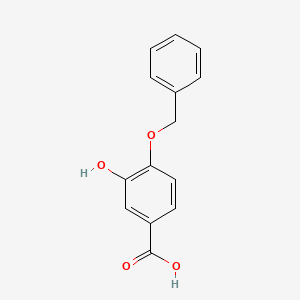

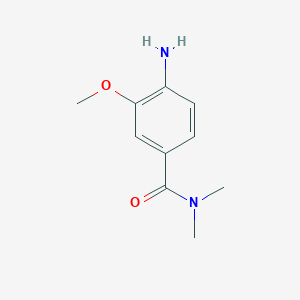

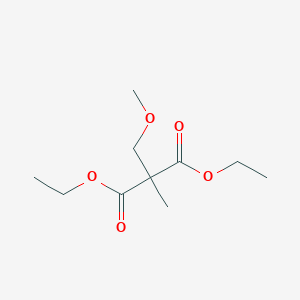

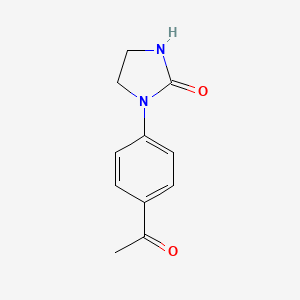

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C14H17IN6OS and its molecular weight is 444.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement d'agents anticancéreux

Les dérivés du 1,2,4-triazole ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. La présence du cycle 1,2,4-triazole dans la structure du composé suggère qu'il pourrait être efficace pour former des liaisons hydrogène avec différentes cibles, améliorant ainsi la pharmacocinétique et les propriétés pharmacologiques . Ce composé pourrait être synthétisé et évalué contre diverses lignées de cellules cancéreuses afin de déterminer son efficacité et sa sécurité.

Activité antimicrobienne

Les composés ayant une structure de 1,2,4-triazole se sont révélés prometteurs en tant qu'agents antibactériens. Les modifications du composé, telles que les changements de position des substituants, peuvent affecter considérablement l'activité antimicrobienne . Ce composé pourrait faire partie d'une étude visant à explorer son efficacité contre une gamme de souches bactériennes.

Traitements antiviraux

Le noyau 1,2,4-triazole est un composant de certains médicaments antiviraux, tels que la ribavirine, qui est utilisée pour traiter les infections par le virus de l'hépatite C . La recherche sur les propriétés antivirales potentielles du composé pourrait conduire au développement de nouveaux traitements contre les maladies virales.

Propriétés anticonvulsivantes

Les dérivés du 1,2,4-triazole ont été associés à des activités anticonvulsivantes . Enquêter sur ce composé pour des propriétés similaires pourrait contribuer à la création de nouveaux médicaments pour le traitement de l'épilepsie et d'autres troubles convulsifs.

Inhibition de l'aromatase

Des études de docking moléculaire suggèrent que les dérivés du 1,2,4-triazole peuvent se lier à l'enzyme aromatase, qui est une cible possible pour le traitement du cancer du sein . Ce composé pourrait être analysé pour son potentiel à agir en tant qu'inhibiteur de l'aromatase, ce qui serait précieux dans le traitement des cancers hormono-dépendants.

Sélectivité contre les cellules cancéreuses

Les activités cytotoxiques des dérivés du 1,2,4-triazole ont été évaluées, montrant une sélectivité prometteuse contre les lignées de cellules cancéreuses tout en épargnant les cellules normales . Des recherches supplémentaires pourraient se concentrer sur la capacité de ce composé à différencier les cellules cancéreuses des cellules non cancéreuses, ce qui est crucial pour réduire les effets secondaires de la chimiothérapie.

Mécanisme D'action

Target of action

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Compounds with this ring structure have been found to have various biological activities, including antifungal, antibacterial, and anticancer effects . The specific targets of this compound would depend on its exact structure and any modifications it might have.

Mode of action

This inhibition disrupts the cell membrane function in fungi, leading to their death .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it does inhibit lanosterol 14α-demethylase like many triazoles, it could result in the death of fungal cells .

Analyse Biochimique

Biochemical Properties

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular processes . The interaction with these enzymes involves binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing or destabilizing their structures .

Cellular Effects

The effects of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, interfering with their normal functions . This binding can lead to the inhibition of transcription and translation processes, ultimately affecting protein synthesis. Additionally, 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can inhibit or activate enzymes by altering their conformations, thereby modulating their catalytic activities . Changes in gene expression are also observed, as this compound can act as an epigenetic modulator, influencing the methylation and acetylation of histones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide remains stable under specific conditions but can degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause chronic effects, such as sustained inhibition of cell proliferation and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can influence metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can affect its activity and function, as it may interact with different biomolecules in various cellular environments .

Subcellular Localization

The subcellular localization of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and histones, or to the mitochondria, where it can influence cellular respiration . The subcellular localization of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can determine its specific effects on cellular processes and overall cell function .

Propriétés

IUPAC Name |

2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN6OS/c1-2-7-21-12(8-17-11-5-3-10(15)4-6-11)19-20-14(21)23-9-13(22)18-16/h2-6,17H,1,7-9,16H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBSENATMOVZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110264 | |

| Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306738-91-9 | |

| Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)